N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a hydrazone derivative synthesized via condensation of pyridine-4-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. Its structure features a pyridine ring linked to a trimethoxyphenyl group through a hydrazone bridge.
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-9-15(23-3)14(22-2)8-12(13)10-18-19-16(20)11-4-6-17-7-5-11/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChI Key |
MLOVIQMAUFDVGH-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with pyridine-4-carbohydrazide in the presence of ethanol as a solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide. For instance:
- Mechanism of Action: Compounds with similar structures often exhibit mechanisms that include the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Case Studies:
- A study reported that certain derivatives showed significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.28 µM to 3.79 µM .
- Another research indicated that derivatives containing the hydrazide moiety displayed promising anticancer activity by targeting specific cellular pathways involved in tumor growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates:
- Activity Against Bacteria: Similar compounds have shown effectiveness against a range of bacteria, indicating that this compound may also possess these properties.
- Example Studies:
Drug Design and Development
The compound's unique structure makes it a candidate for further exploration in drug development:
- Lead Compound Identification: Its structural features can serve as a scaffold for developing new drugs targeting various diseases.
- Computational Studies: Molecular docking studies could provide insights into its binding affinity with target proteins involved in disease pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Pyridine ring with methoxy groups | TBD | TBD |
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | Pyrazole derivative | 3.79 µM (MCF7) | Moderate |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | Pyrazole and piperazine | 0.98 µM (A375) | High |
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways essential for cancer cell proliferation. The Schiff base moiety allows it to chelate metal ions, which can disrupt redox processes within cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Insights
- Anti-TB Activity : Active derivatives (e.g., 5k, 5l) often feature hydrophobic (alkyl, chloro) or hydrogen-bonding (imidazole, pyridine) substituents. The target compound’s trimethoxy groups may mimic these properties by enhancing lipophilicity and enabling π-π stacking or H-bonding with InhA residues .
- Antimicrobial Spectrum : Fluoro and hydroxyl groups (L4, GM-I) show species-specific effects, suggesting substituent positioning critically impacts target selectivity .
- Cytotoxicity : Derivatives with methoxy (5d) or alkyl groups (5k) exhibit low toxicity in RAW 264.7 macrophages, indicating trimethoxy substitutions may similarly reduce cytotoxicity .
Physicochemical and Computational Data
- Solubility : Most hydrazones (e.g., ) are insoluble in water but soluble in DMSO/DMF, suggesting formulation challenges for in vivo applications .
- DFT Studies : A related indole-hydrazone () showed a low energy gap (Δ = 0.0579 a.u.), correlating with high reactivity and anti-inflammatory efficacy (81.48% inhibition in mice) . The target compound’s trimethoxy group may similarly influence electronic properties.
Biological Activity
N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological properties, including anticancer and antimicrobial activities, and presents relevant data in tables for clarity.
Chemical Structure and Properties
- Molecular Formula : C16H17N3O4
- SMILES : COC1=CC(=C(C=C1/C=N/NC(=O)C2=CN=CC=C2)OC)OC
- InChIKey : ZZKWSQILLYEBOK-VCHYOVAHSA-N
The structural composition suggests that the compound may interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and carbohydrazide have shown promising results against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of related compounds on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- Findings : Compounds similar to this compound induced significant apoptosis in these cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
- Mechanism of Action :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown activity against both bacterial and fungal strains.
Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 31.25 µg/mL |
| S. aureus | 15.62 µg/mL |
| C. albicans | 62.5 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by these pathogens, although further studies are necessary to elucidate its full spectrum of activity .
Research Findings Summary
The following table summarizes key findings from various studies related to this compound:
Q & A
Q. Table 1: Optimized Reaction Conditions from Analogous Hydrazides
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | AcOH | 78 | 78 | 92 | |
| Methanol | None | 65 | 65 | 85 | |
| DMF | H₂SO₄ | 100 | 82 | 88 |
Methodological Tip : Use inert atmospheres (N₂) to prevent oxidation and vacuum desiccation to remove residual solvents .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this carbohydrazide, and what key spectral markers should be prioritized?
Answer:
- ¹H/¹³C NMR :
- Imine proton (C=N) at δ 8.3–8.5 ppm; absence of aldehyde proton (δ ~10 ppm) confirms completion.
- Aromatic protons (2,4,5-trimethoxyphenyl) integrate to 3H (δ 3.8–4.0 ppm for OCH₃) .
- FT-IR :
- C=N stretch at ~1600 cm⁻¹, N-H at ~3200 cm⁻¹, and C=O (amide) at ~1680 cm⁻¹ .
- Mass Spectrometry :
- ESI-MS [M+H]⁺ peak at m/z 324.12 (calculated for C₁₆H₁₇N₃O₄) .
- X-ray Crystallography :
- Confirms E-configuration via torsion angles (e.g., C7-N2-N1-C8 = −177.2° in analogous structures) .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Answer:
DFT calculations (B3LYP/6-311G(d,p)) reveal:
- Frontier Molecular Orbitals : HOMO-LUMO gap (~4.5 eV) indicates stability; HOMO localized on pyridine ring suggests nucleophilic reactivity.
- Electrostatic Potential Surfaces (EPS) : Methoxy groups exhibit electron-donating effects, enhancing electrophilic substitution at the phenyl ring.
- Fukui Indices : Pyridine nitrogen and hydrazide carbonyl are electrophilic hotspots for metal coordination (e.g., Cu(II), Ni(II)) .
Application : Predict regioselectivity in metal-complex formation for catalytic studies .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Answer:
Standardize protocols to minimize variability:
Purity Assessment : HPLC (>95%) to exclude impurities (e.g., unreacted aldehyde) .
Bioassay Conditions :
- Use CLSI guidelines for MIC testing; control inoculum size (1×10⁵ CFU/mL) and solvent (DMSO <1% v/v).
Mechanistic Validation :
- Replace whole-cell assays with enzymatic targets (e.g., dihydrofolate reductase inhibition) to isolate activity .
Case Study : Inconsistent antifungal data may arise from variations in fungal membrane permeability .
Advanced: What crystallographic strategies elucidate stereochemical outcomes in Schiff base derivatives?
Answer:
- Single-Crystal X-ray Diffraction :
- Cu-Kα radiation (λ = 1.54178 Å) resolves E/Z isomerism. For example, E-configuration is confirmed by torsion angles (C7-N2-N1-C8 = −177.2°) .
- Synchrotron Radiation :
- Enhances resolution for weak scatterers (e.g., H atoms) in low-symmetry crystals .
- Hirshfeld Surface Analysis :
- Quantifies intermolecular interactions (e.g., C-H···O, π-π stacking) influencing crystal packing .
Advanced: How to design metal complexes of this carbohydrazide for catalytic or bioactive applications?
Answer:
- Coordination Chemistry :
- React with Cu(II), Ni(II), or Zn(II) salts in ethanol/water (1:1) at 60°C.
- Characterize via UV-Vis (d-d transitions at ~600 nm for Cu(II)) and cyclic voltammetry (redox peaks at −0.3 V to +0.5 V) .
- Bioactivity Screening :
- Test complexes for DNA cleavage (gel electrophoresis) or antioxidant activity (DPPH assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
